6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid” is a chemical compound with the CAS Number: 1314388-77-6 . It has a molecular weight of 255.31 . The IUPAC name for this compound is 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)13(8-14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16) . This code provides a unique representation of the molecular structure.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Cycloaddition Reactions : The compound and its derivatives are explored in cycloaddition reactions, contributing to the synthesis of spiro compounds, which are essential in developing pharmaceuticals and materials. For instance, cycloaddition reactions with Schiff bases have been utilized to produce spiro compounds combining β-lactam and 1,3-dioxolan-4-one structures, indicating the versatility of spirocyclic compounds in synthetic chemistry (Tsuno, Kondo, & Sugiyama, 2006).
Conformationally Restricted Pseudopeptides : Spirolactams derived from azaspiro compounds, including those related to "6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid," have been synthesized as conformationally restricted pseudopeptides. These spirolactams are useful in peptide synthesis, offering constrained surrogates for dipeptides and tripeptides, which are critical in designing peptide-based therapeutics (Fernandez et al., 2002).
Drug Discovery Scaffolds : Innovative scaffolds for drug discovery, such as 6-azaspiro[4.3]alkanes synthesized from related ketones, highlight the compound's potential in contributing to novel chemical space exploration. These scaffolds offer new avenues for medicinal chemistry research, particularly in developing compounds with unique biological activities (Chalyk et al., 2017).
Material Science Applications
- Corrosion Inhibition : Spirocyclic derivatives, including those structurally related to "this compound," have been studied for their potential as corrosion inhibitors for metals. These compounds exhibit significant inhibition properties in acidic solutions, demonstrating their utility in protecting metal surfaces from corrosion, a crucial aspect of materials science (Chafiq et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)13(8-14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJNPYDJNKNDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314388-77-6 |
Source
|
Record name | 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.